molecular formula C24H26N4O2 B2977611 2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021130-79-9

2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2977611
CAS RN: 1021130-79-9
M. Wt: 402.498
InChI Key: GZZOJWLLUIDIJX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone, also known as MPPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPE belongs to the class of pyridazine derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antifungal, and antiviral properties.

Scientific Research Applications

Synthesis and Pharmacological Potential

A body of research has focused on synthesizing derivatives similar to "2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone" and evaluating their pharmacological activities. These efforts aim to discover compounds with significant analgesic, anti-inflammatory, and antimicrobial properties.

  • Analgesic and Anti-inflammatory Agents : Studies have been conducted on the synthesis of new Mannich bases of arylpyridazinones, which exhibit promising analgesic and anti-inflammatory activities. These compounds, including variations of the core chemical structure mentioned, have shown potent activity in models for assessing pain relief and inflammation reduction, without causing significant gastric side effects, which is a common concern with nonsteroidal anti-inflammatory drugs (Gökçe et al., 2005).

  • Antimicrobial Activity : The synthesis and evaluation of new pyridine derivatives, including those related to the core structure, have demonstrated variable and modest activity against a range of bacterial and fungal strains. This line of research indicates the potential for developing new antimicrobial agents based on modifications of this compound (Patel et al., 2011).

  • σ1 Receptor Antagonism for Pain Management : Derivatives of this chemical structure have been explored for their potential as σ1 receptor antagonists, a target of interest for developing new treatments for pain. One compound, in particular, has been highlighted for its high solubility, metabolic stability, and promising pharmacokinetic profile in rodent models, suggesting its potential as a clinical candidate for pain management (Díaz et al., 2020).

Therapeutic Potential Beyond Pain and Inflammation

The exploration of this compound and its derivatives extends into areas such as antipsychotic medication development and the study of their interactions with neurotransmitter receptors, suggesting a broader therapeutic potential.

  • Antipsychotic Activity : Research on biphenyl moiety linked with aryl piperazine structures, similar to the core compound, has shown considerable anti-dopaminergic and anti-serotonergic activity. These findings support the potential use of these compounds in developing new antipsychotic medications (Bhosale et al., 2014).

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-18-3-7-20(8-4-18)22-11-12-23(26-25-22)27-13-15-28(16-14-27)24(29)17-19-5-9-21(30-2)10-6-19/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZOJWLLUIDIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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